molecular formula C20H27N3OS B2716325 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 946327-26-0

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2716325
CAS No.: 946327-26-0
M. Wt: 357.52
InChI Key: JXCMULMZHWBTBX-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that features a combination of piperazine, thiophene, and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the alkylation of piperazine with 4-methylpiperazine to form the desired piperazine derivative.

    Introduction of the Thiophene Group:

    Acylation Reaction: The final step involves the acylation of the intermediate with m-tolyl acetic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-16-4-3-5-17(12-16)13-20(24)21-14-19(18-6-11-25-15-18)23-9-7-22(2)8-10-23/h3-6,11-12,15,19H,7-10,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCMULMZHWBTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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